molecular formula C19H15ClF3NO2 B11610718 1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11610718
M. Wt: 381.8 g/mol
InChI Key: PROLUZKFEWPDME-UHFFFAOYSA-N
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Description

1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound with a unique structure that combines an indole moiety with a phenoxyethyl group and a trifluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.

    Indole Formation: The phenoxyethyl intermediate is then reacted with an indole derivative under specific conditions to form the indole moiety.

    Trifluoroethanone Addition: Finally, the indole-phenoxyethyl compound is reacted with a trifluoroethanone derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to its combination of an indole moiety with a phenoxyethyl group and a trifluoroethanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H15ClF3NO2

Molecular Weight

381.8 g/mol

IUPAC Name

1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15ClF3NO2/c1-12-10-13(6-7-16(12)20)26-9-8-24-11-15(18(25)19(21,22)23)14-4-2-3-5-17(14)24/h2-7,10-11H,8-9H2,1H3

InChI Key

PROLUZKFEWPDME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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